N-(3-Chlorophenyl)-N'-(1-phenylethyl)thiourea
Description
N-(3-Chlorophenyl)-N’-(1-phenylethyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 3-chlorophenyl and a 1-phenylethyl group, which imparts unique chemical and physical properties.
Properties
CAS No. |
62466-41-5 |
|---|---|
Molecular Formula |
C15H15ClN2S |
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C15H15ClN2S/c1-11(12-6-3-2-4-7-12)17-15(19)18-14-9-5-8-13(16)10-14/h2-11H,1H3,(H2,17,18,19) |
InChI Key |
DFHFHLZUFCXLDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 3-chloroaniline with 1-phenylethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chlorophenyl)-N’-(1-phenylethyl)thiourea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-(1-phenylethyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-N’-(1-phenylethyl)thiourea can be compared with other thiourea derivatives, such as:
- N-Phenyl-N’-benzylthiourea
- N-(4-Chlorophenyl)-N’-methylthiourea
- N-(3-Bromophenyl)-N’-(1-phenylethyl)thiourea
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. N-(3-Chlorophenyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of both a 3-chlorophenyl and a 1-phenylethyl group, which may confer distinct properties and applications.
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